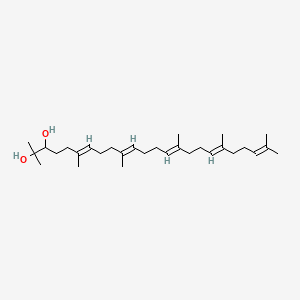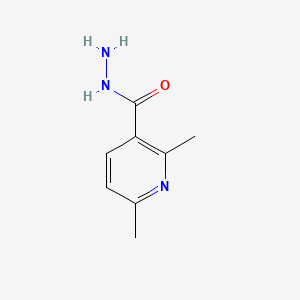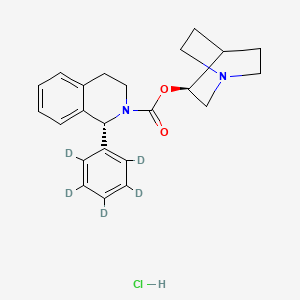![molecular formula C8H16O5S B568881 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid CAS No. 200291-35-6](/img/structure/B568881.png)
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid is a compound with the molecular formula C8H16O5S. It is characterized by the presence of multiple ethoxy groups and a mercapto group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its potential use in the synthesis of other complex molecules and its role in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid typically involves the reaction of 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethanol with a suitable acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of ethoxy-substituted derivatives.
Applications De Recherche Scientifique
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid involves its ability to interact with various molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The ethoxy groups provide hydrophilicity, enhancing the solubility and stability of the compound in aqueous environments. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: Similar in structure but with a methoxy group instead of a mercapto group.
2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]acetic Acid: Contains an amino group, offering different reactivity and applications.
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: Features a chloro group, which can be used for further substitution reactions.
Uniqueness
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid is unique due to its mercapto group, which provides distinct reactivity compared to other similar compounds. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c9-8(10)7-13-4-3-11-1-2-12-5-6-14/h14H,1-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVCAAVSSRTKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)OCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781500 |
Source


|
| Record name | {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200291-35-6 |
Source


|
| Record name | {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)



![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)

